N-Methoxy-N-methylpivalamide
Overview
Description
N-Methoxy-N-methylpivalamide, also known by its IUPAC name N-methoxy-N,2,2-trimethylpropanamide, is an organic compound with the molecular formula C7H15NO2. It is a derivative of pivalamide, characterized by the presence of a methoxy and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylpivalamide can be synthesized through the reaction of pivaloyl chloride with N-methoxy-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pivaloyl chloride+N-methoxy-N-methylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of reactants and to minimize by-products. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylpivalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-Methoxy-N-methylpivalamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylpivalamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the methoxy group enhances its reactivity. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- N-Methoxy-N-methylacetamide
- N-Methoxy-N-methylformamide
- N-Methoxy-N-methylbenzamide
Comparison: N-Methoxy-N-methylpivalamide is unique due to its bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other similar compounds. This steric effect can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-methoxy-N,2,2-trimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDRBYBWCRNGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466042 | |
Record name | N-METHOXY-N-METHYLPIVALAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64214-60-4 | |
Record name | N-METHOXY-N-METHYLPIVALAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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